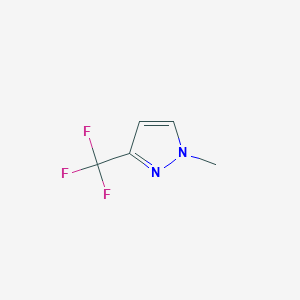

1-Methyl-3-(trifluoromethyl)-1H-pyrazole

Overview

Description

“1-Methyl-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound . It’s used in various applications, particularly in the field of agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of “1-Methyl-3-(trifluoromethyl)-1H-pyrazole” involves several steps. A high-yielding and practical method for its synthesis has been developed . The synthesis process involves the reaction of 2-methyl-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid .

Molecular Structure Analysis

The molecular structure of “1-Methyl-3-(trifluoromethyl)-1H-pyrazole” has been studied . The molecule has a unique structure, with a trifluoromethyl group attached to the pyrazole ring. The unique structure contributes to its physicochemical properties and biological activities .

Chemical Reactions Analysis

The chemical reactions involving “1-Methyl-3-(trifluoromethyl)-1H-pyrazole” are complex and involve several steps. The trifluoromethyl group plays a crucial role in these reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-3-(trifluoromethyl)-1H-pyrazole” are influenced by its unique structure. The trifluoromethyl group and the pyrazole ring contribute to its unique properties .

Scientific Research Applications

Agrochemicals Synthesis

1-Methyl-3-(trifluoromethyl)-1H-pyrazole: is a key intermediate in the synthesis of agrochemicals. Its trifluoromethyl group enhances the biological activity of agrochemicals due to its lipophilicity and stability . The compound’s ability to undergo regioselective reactions allows for the creation of various derivatives that serve as potent herbicides, fungicides, and insecticides.

Pharmaceutical Intermediates

In pharmaceutical research, this pyrazole derivative serves as a building block for medicinal compounds. Its structural motif is found in molecules that exhibit anti-inflammatory, analgesic, and antipyretic properties . The trifluoromethyl group in particular is a common feature in many drugs due to its metabolic stability and ability to modulate biological activity.

Mechanism of Action

Target of Action

The primary target of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole is Caspase-1 . Caspase-1 is a thiol protease that plays a crucial role in the body’s immune response by promoting the maturation of the pro-inflammatory cytokines IL-1β and IL-18 .

Mode of Action

The compound’s trifluoromethyl group may play a role in this interaction, as the fluorine atom is an electron-withdrawing group via the inductive effect but also a weak pi donor through interaction of the fluorine lone pair with the radical center’s SOMO .

Biochemical Pathways

Caspase-1 cleaves IL-1β between an Asp and an Ala, releasing the mature cytokine which is involved in a variety of inflammatory processes .

Result of Action

Given its interaction with caspase-1, it is likely that the compound influences the body’s inflammatory response .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-methyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2/c1-10-3-2-4(9-10)5(6,7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSLINQSJFALSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381661 | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-(trifluoromethyl)-1H-pyrazole | |

CAS RN |

154471-65-5 | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

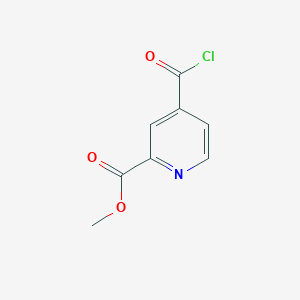

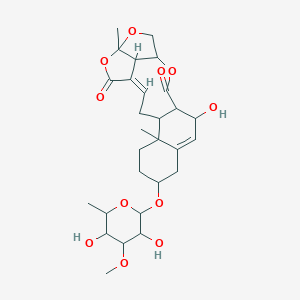

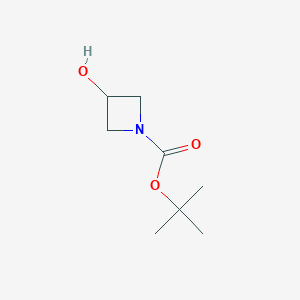

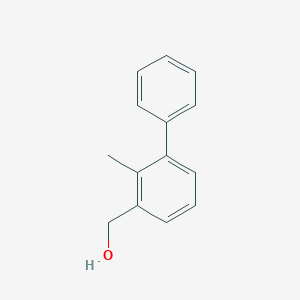

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole in chemical synthesis?

A1: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole serves as a crucial building block in synthesizing various compounds, especially those with potential pharmaceutical and agrochemical applications. Its structure allows for diverse modifications, leading to a wide range of derivatives with tailored properties. []

Q2: Can you describe a practical method for synthesizing 1-Methyl-3-(trifluoromethyl)-1H-pyrazole?

A2: A new, efficient method for synthesizing 1-Methyl-3-(trifluoromethyl)-1H-pyrazole involves a multi-step process starting from readily available materials. This method offers high yields and is suitable for industrial-scale production due to its simplicity. [, ]

Q3: What are some examples of bioactive compounds derived from 1-Methyl-3-(trifluoromethyl)-1H-pyrazole?

A3: Researchers have synthesized various derivatives of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole, including N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Some of these compounds exhibit promising antifungal activity against plant pathogens like Gibberella zeae and Fusarium oxysporum. [] Additionally, (RS)-N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide demonstrates potential as a control agent for soft rot in plants by targeting soil surface fungi. []

Q4: Have any studies investigated the structure-activity relationship of these derivatives?

A4: While specific structure-activity relationship (SAR) studies for all derivatives haven't been extensively outlined in the provided research, it's evident that modifications to the core structure influence the biological activity. For example, the type and position of substituents on the pyrazole ring affect the antifungal potency of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. []

Q5: Are there analytical methods available to detect and quantify 1-Methyl-3-(trifluoromethyl)-1H-pyrazole and its derivatives?

A5: Researchers often employ techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to analyze these compounds. For instance, this method allows for the simultaneous determination of penthiopyrad enantiomers (a related compound) and its metabolite 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide in various matrices like vegetables and fruits. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B137457.png)

![N-[1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B137469.png)

![(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B137472.png)